![molecular formula C15H10O6 B1238576 5,7,2',3'-Tetrahydroxyflavone CAS No. 74805-70-2](/img/structure/B1238576.png)
5,7,2',3'-Tetrahydroxyflavone
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Overview
Description
5,7,2',3'-Tetrahydroxyflavone is a natural product found in Scutellaria baicalensis with data available.
Scientific Research Applications
DNA Interaction and Therapeutic Potential
5,7,2',3'-Tetrahydroxyflavone and related flavonoids, like Fisetin and Quercetin, have shown potential as therapeutic drugs for a variety of diseases including cardiovascular disease, hypertension, and cancer. Their interactions with DNA have been extensively studied, revealing that these flavonoids can induce unusual DNA structures and have intrinsic fluorescence properties, which are significant for their interactions with macromolecular targets (Sengupta et al., 2014).
Antibacterial Properties
Flavonoids closely related to 5,7,2',3'-Tetrahydroxyflavone have demonstrated antibacterial activity against a range of pathogens, such as Salmonella typii and Staphylococcus aureus. This suggests their potential application in developing antibacterial agents (Edewor & Olajire, 2011).
Interaction with Human Serum Albumin
The binding mechanism of similar flavonoids to human serum albumin (HSA) has been studied to understand their pharmacology. These interactions are mainly stabilized by electrostatic and ionic forces, which are crucial for their bioavailability and therapeutic effects (Ma, Wang, & Xie, 2012).
Antioxidant Properties
Flavonoids like 5,6,7,8-Tetrahydroxyflavone, which share structural similarities with 5,7,2',3'-Tetrahydroxyflavone, have been shown to possess strong antioxidant properties. This suggests the potential of 5,7,2',3'-Tetrahydroxyflavone in oxidative stress-related therapeutic applications (Jing, Ma, Fan, & Jia, 2017).
Anti-inflammatory Effects
Compounds closely related to 5,7,2',3'-Tetrahydroxyflavone have exhibited potent anti-inflammatory activity, indicating their potential use in treating inflammation-related disorders (Fang, Hsu, & Yen, 2008).
properties
CAS RN |
74805-70-2 |
---|---|
Molecular Formula |
C15H10O6 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
2-(2,3-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H10O6/c16-7-4-10(18)14-11(19)6-12(21-13(14)5-7)8-2-1-3-9(17)15(8)20/h1-6,16-18,20H |
InChI Key |
STAGATUVRDVEAT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O |
Other CAS RN |
74805-70-2 |
synonyms |
5,7,2',3'-tetrahydroxyflavone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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